molecular formula C12H14N2O4 B3208443 (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-67-7

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3208443
CAS No.: 1049978-67-7
M. Wt: 250.25 g/mol
InChI Key: OETHXWXQNOKWOM-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 2-nitrobenzyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.

    Introduction of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a 2-nitrobenzyl halide and the pyrrolidine ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrrolidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzyl group can interact with specific molecular targets, leading to the modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-methanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the nitrobenzyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18/h1-4,8,10,13H,5-7H2,(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHXWXQNOKWOM-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274947
Record name (4R)-4-[(2-Nitrophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-67-7
Record name (4R)-4-[(2-Nitrophenyl)methyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049978-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-[(2-Nitrophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.